Piperazine, 2,5-dimethyl-1-nitro-
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Overview
Description
Piperazine, 2,5-dimethyl-1-nitro- is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmaceutical activities
Preparation Methods
The synthesis of Piperazine, 2,5-dimethyl-1-nitro- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Piperazine, 2,5-dimethyl-1-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while the reaction with aziridines can result in the formation of piperazinopyrrolidinones .
Scientific Research Applications
Piperazine, 2,5-dimethyl-1-nitro- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it is employed in the development of drugs due to its potential therapeutic properties . The compound is also used in the industry for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Piperazine, 2,5-dimethyl-1-nitro- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Piperazine, 2,5-dimethyl-1-nitro- can be compared with other similar compounds, such as trans-2,5-dimethylpiperazine and other piperazine derivatives . These compounds share a similar piperazine core structure but differ in their substituents and chemical properties.
Properties
Molecular Formula |
C6H13N3O2 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2,5-dimethyl-1-nitropiperazine |
InChI |
InChI=1S/C6H13N3O2/c1-5-4-8(9(10)11)6(2)3-7-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
FKMRRGZEZRXMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1[N+](=O)[O-])C |
Origin of Product |
United States |
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